molecular formula C17H13ClN2O2 B021316 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether CAS No. 104971-84-8

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

カタログ番号 B021316
CAS番号: 104971-84-8
分子量: 312.7 g/mol
InChIキー: LQCPCANQXBDSND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether, also known as CIBO, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression.

作用機序

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a selective inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, resulting in the inhibition of gene expression. This mechanism of action makes 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether a promising therapeutic agent for diseases that involve dysregulated gene expression.
Biochemical and Physiological Effects:
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have potent anti-inflammatory and anti-tumor effects in animal models. It has also been shown to modulate the immune response in autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been shown to have some off-target effects, including inhibition of other bromodomain-containing proteins, which could limit its therapeutic potential.

実験室実験の利点と制限

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has several advantages for lab experiments, including its potency and selectivity for BET proteins, its favorable pharmacokinetic profile, and its ability to inhibit gene expression. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether also has some limitations, including its complex synthesis method and its off-target effects on other bromodomain-containing proteins.

将来の方向性

There are several future directions for the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to develop more potent and selective inhibitors of BET proteins that have fewer off-target effects. Additionally, research could focus on understanding the mechanisms of resistance to 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether and developing strategies to overcome it. Overall, the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has the potential to lead to the development of novel therapeutic agents for various diseases.

合成法

The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether involves several chemical reactions, including the condensation of 2-chloro-5-nitrophenol and 8-chloro-4H-imidazo[2,1-c][1,4]benzoxazine, followed by reduction and etherification. The final product is obtained by purification through column chromatography. The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a complex process that requires expertise in organic chemistry.

科学的研究の応用

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been studied for its potential role in regulating the immune response in autoimmune disorders.

特性

CAS番号

104971-84-8

製品名

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

分子式

C17H13ClN2O2

分子量

312.7 g/mol

IUPAC名

8-chloro-2-(4-methoxyphenyl)-4H-imidazo[2,1-c][1,4]benzoxazine

InChI

InChI=1S/C17H13ClN2O2/c1-21-13-5-2-11(3-6-13)14-9-20-15-8-12(18)4-7-16(15)22-10-17(20)19-14/h2-9H,10H2,1H3

InChIキー

LQCPCANQXBDSND-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

正規SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

同義語

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。